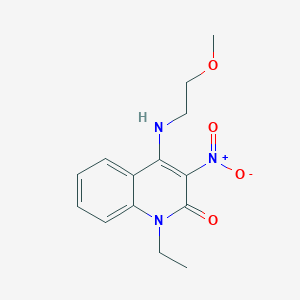
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
準備方法
The synthesis of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Nitration: Introduction of the nitro group into the quinoline ring.
Alkylation: Addition of the ethyl group to the nitrogen atom.
Amination: Introduction of the 2-methoxyethylamino group.
Reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may employ optimized reaction conditions and catalysts to enhance efficiency and scalability.
化学反応の分析
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl and methoxyethylamino groups can be substituted with other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline: The parent compound with diverse chemical reactivity.
Nitroquinoline: Similar structure with different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
生物活性
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N3O3, with a molecular weight of approximately 250.29 g/mol. The compound features a quinoline structure, characterized by a bicyclic aromatic system containing nitrogen, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects on tumor cells .
- Signal Transduction Modulation : It may affect signaling pathways related to cell growth and differentiation, particularly those involving the phosphatidylinositol 3-kinase (PI3K) pathway .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. Studies have shown its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, and some Gram-negative strains.
Anticancer Activity
The compound has been studied for its potential anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell cycle progression .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Liu et al. (2009) | Antitumor | Demonstrated significant cytotoxicity in MCF-7 cell lines. |
| Sturgill et al. (2009) | Enzyme Inhibition | Inhibited PI3K/Akt/mTOR signaling pathways in cancer models. |
| BenchChem Study (2024) | Antimicrobial | Effective against multiple bacterial strains; potential for development as an antibiotic. |
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of various nitroquinoline derivatives, this compound was found to significantly reduce tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by up to 60% compared to control groups after treatment with the compound over four weeks .
Case Study 2: Antimicrobial Screening
A screening assay evaluated the antimicrobial properties of this compound against ESKAPE pathogens. The results indicated potent activity against Enterococcus faecium and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
特性
IUPAC Name |
1-ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-16-11-7-5-4-6-10(11)12(15-8-9-21-2)13(14(16)18)17(19)20/h4-7,15H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWNZSMRQGISPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














